molecular formula C₅₄H₄₆Cl₂P₂Ru B1142122 (R)-RuCl[(p-cymene)(BINAP)]Cl CAS No. 130004-33-0

(R)-RuCl[(p-cymene)(BINAP)]Cl

Cat. No.: B1142122
CAS No.: 130004-33-0
M. Wt: 928.87
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Description

®-RuCl[(p-cymene)(BINAP)]Cl is a ruthenium-based organometallic complex. This compound features a ruthenium center coordinated to a p-cymene ligand and a chiral BINAP ligand. The compound is known for its catalytic properties and is widely used in asymmetric synthesis and various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-RuCl[(p-cymene)(BINAP)]Cl typically involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with p-cymene and ®-BINAP in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction conditions include:

    Solvent: Toluene or dichloromethane

    Temperature: Room temperature to reflux

    Atmosphere: Inert (nitrogen or argon)

Industrial Production Methods

Industrial production of ®-RuCl[(p-cymene)(BINAP)]Cl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and purification systems, such as column chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-RuCl[(p-cymene)(BINAP)]Cl undergoes various types of reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often facilitated by the ruthenium center.

    Reduction: It can also be involved in reduction reactions, where the ruthenium center acts as a reducing agent.

    Substitution: Ligand substitution reactions are common, where the p-cymene or BINAP ligands can be replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out at room temperature.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used. Reactions may require elevated temperatures and pressures.

    Substitution: Ligand exchange reactions often use phosphine ligands or other coordinating molecules. These reactions are usually performed in organic solvents at room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium species, while reduction reactions can produce reduced ruthenium complexes. Substitution reactions result in new ruthenium complexes with different ligands.

Scientific Research Applications

®-RuCl[(p-cymene)(BINAP)]Cl has a wide range of scientific research applications, including:

    Chemistry: It is extensively used as a catalyst in asymmetric synthesis, particularly in hydrogenation and transfer hydrogenation reactions.

    Biology: The compound has been studied for its potential biological activity, including anticancer properties.

    Medicine: Research has explored its use in developing new therapeutic agents, especially for cancer treatment.

    Industry: It is employed in the production of fine chemicals and pharmaceuticals due to its catalytic efficiency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-RuCl[(p-cymene)(BINAP)]Cl: The enantiomer of ®-RuCl[(p-cymene)(BINAP)]Cl, used in similar catalytic applications but with opposite chirality.

    RuCl[(p-cymene)(dppf)]Cl: A similar ruthenium complex with dppf (1,1’-bis(diphenylphosphino)ferrocene) as the ligand.

    RuCl[(p-cymene)(PPh3)]Cl: Another ruthenium complex with triphenylphosphine as the ligand.

Uniqueness

®-RuCl[(p-cymene)(BINAP)]Cl is unique due to its chiral BINAP ligand, which imparts high enantioselectivity in catalytic reactions. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is crucial. Its stability and reactivity also distinguish it from other ruthenium complexes, making it a versatile and efficient catalyst in various chemical transformations.

Properties

IUPAC Name

dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.C10H14.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-8(2)10-6-4-9(3)5-7-10;;;/h1-32H;4-8H,1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHLGYRPKARUHY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H46Cl2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

928.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130004-33-0, 145926-28-9
Record name (S)-RuCl[(p-cymene(BINAP)Cl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthalen]chloro(p-cymene)rutheniumchloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What makes (R)-RuCl[(p-cymene)(BINAP)]Cl an effective catalyst for asymmetric hydrogenation, and what specific application is highlighted in the provided research?

A1: this compound acts as a highly effective catalyst for asymmetric hydrogenation due to several key features. The chiral BINAP ligand, short for 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, creates a chiral environment around the ruthenium metal center. This chirality plays a crucial role in directing the addition of hydrogen to a specific face of the substrate, leading to the preferential formation of one enantiomer over the other.

Q2: How do factors like solvent and hydrogen pressure influence the catalytic activity of this compound during the hydrogenation of geraniol?

A2: The research on geraniol hydrogenation [] explored the influence of various reaction parameters on the performance of this compound.

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